alpha1BAla
Description
Properties
CAS No. |
151868-51-8 |
|---|---|
Molecular Formula |
C70H121N21O25S |
Molecular Weight |
1688.92 |
IUPAC Name |
(4S,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S)-34-((S)-2-acetamidopropanamido)-4-(((S)-1-(((R)-1-(((S)-6-amino-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxohexan-2-yl)amino)-3-mercapto-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamoyl)-7,13,16-tris(4-aminobutyl)-25,28-bis(2-carboxyethyl)-10,19,22,31-tetramethyl-6,9,12,15,18,21,24,27,30,33-decaoxo-5,8,11,14,17,20,23,26,29,32-decaazaheptatriacontanedioic acid |
InChI |
InChI=1S/C70H121N21O25S/c1-34(55(75)101)77-62(108)42(17-9-13-29-71)88-70(116)50(33-117)91-61(107)40(7)82-66(112)47(22-26-52(95)96)89-68(114)45(20-12-16-32-74)84-59(105)38(5)80-63(109)43(18-10-14-30-72)87-67(113)44(19-11-15-31-73)83-58(104)37(4)78-56(102)36(3)79-65(111)48(23-27-53(97)98)90-69(115)49(24-28-54(99)100)86-60(106)39(6)81-64(110)46(21-25-51(93)94)85-57(103)35(2)76-41(8)92/h34-40,42-50,117H,9-33,71-74H2,1-8H3,(H2,75,101)(H,76,92)(H,77,108)(H,78,102)(H,79,111)(H,80,109)(H,81,110)(H,82,112)(H,83,104)(H,84,105)(H,85,103)(H,86,106)(H,87,113)(H,88,116)(H,89,114)(H,90,115)(H,91,107)(H,93,94)(H,95,96)(H,97,98)(H,99,100)/t34-,35-,36-,37-,38-,39-,40-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI Key |
QLRFMKOHWHTBEJ-AFVHRJOWSA-N |
SMILES |
C[C@@H](C(N)=O)NC([C@H](CCCCN)NC([C@H](CS)NC([C@H](C)NC([C@H](CCC(O)=O)NC([C@H](CCCCN)NC([C@H](C)NC([C@H](CCCCN)NC([C@H](CCCCN)NC([C@H](C)NC([C@H](C)NC([C@H](CCC(O)=O)NC([C@H](CCC(O)=O)NC([C@H](C)NC([C@H](CCC(O)=O)NC([C@H](C)NC(C)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha1BAla; |
Origin of Product |
United States |
Comparison with Similar Compounds
Limitations in the Evidence
None of the provided sources mention "alpha1BAla" or provide chemical data for this compound. Key observations:
- –5, 7, 9 focus on natural language processing (NLP) models, brain clustering tools, or academic writing guidelines, which are unrelated to chemical compounds.
- lists chemical names and CAS numbers but lacks detailed physicochemical or structural data required for a meaningful comparison.
General Framework for Chemical Comparisons
While direct data on this compound is absent, the methodology for comparing compounds can be inferred from chemometric principles in . Below is a hypothetical framework for such a comparison:
Key Parameters for Comparison
Hypothetical Data Table
Recommendations for Further Research
To address the lack of data in the provided evidence:
Consult Specialized Databases : Use resources like PubChem, ChEMBL, or SciFinder for structural and bioactivity data on this compound.
Apply Chemometric Methods : Use SIMCA or PCA (as in ) to cluster this compound with analogs based on shared properties .
Experimental Studies : Conduct assays to measure solubility, stability, and biological activity for empirical comparisons.
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